An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 25711-30-2)
An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 25711-30-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic compound belonging to the pyrazole family.[1] Its unique structure, featuring a five-membered ring with two adjacent nitrogen atoms, methyl groups at positions 1 and 5, and a carbaldehyde group at position 4, makes it a valuable intermediate in organic synthesis.[1][2] This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the established biological activities of the pyrazole scaffold, which include anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.
Physicochemical Properties
A summary of the key physicochemical properties of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [1][3] |
| Molecular Weight | 124.14 g/mol | [1][3] |
| CAS Number | 25711-30-2 | [1][3] |
| Melting Point | 60 °C | [1] |
| Boiling Point | 110-112 °C (at 760 Torr) | [1] |
| Density | 1.11 ± 0.1 g/cm³ (at 20°C, 760 Torr) | [1] |
| Flash Point | 92.3 ± 21.8 °C | [1] |
| pKa | 0.75 ± 0.10 (Predicted) | [1] |
| LogP (Octanol/Water Partition Coefficient) | 0.541 (Crippen Method) | [3] |
| Water Solubility (log10ws) | -3.24 (Crippen Method) | [3] |
Synthesis
The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes, including the 1,5-dimethyl derivative, is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
General Experimental Protocol for Vilsmeier-Haack Reaction
The following is a representative protocol for the synthesis of a pyrazole-4-carbaldehyde derivative based on procedures described for analogous compounds.
Materials:
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Substituted pyrazole (starting material)
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N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Crushed ice
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Sodium bicarbonate (NaHCO₃) solution
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Methanol or other suitable solvent for recrystallization
Procedure:
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In a flask equipped with a stirrer and under a dry atmosphere, the Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to N,N-dimethylformamide at 0 °C.
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The substituted pyrazole is then added to the Vilsmeier reagent.
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The reaction mixture is stirred at an elevated temperature (e.g., 60-65 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is carefully poured onto crushed ice with constant stirring.
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The resulting solution is neutralized with a sodium bicarbonate solution until a precipitate is formed.
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The solid product is collected by filtration, washed with water, and dried.
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The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield the pure pyrazole-4-carbaldehyde.
Synthesis Workflow and Reaction Mechanism
The workflow for the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction can be visualized as follows:
Caption: Workflow for the synthesis via the Vilsmeier-Haack reaction.
The mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich pyrazole ring.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Biological Activity and Potential Applications
While specific biological data for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is limited in the public domain, the broader class of pyrazole derivatives is well-documented for a range of pharmacological activities. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Antimicrobial Activity
Pyrazole derivatives are known to exhibit significant antimicrobial activity against a variety of bacterial and fungal strains. The aldehyde functionality at the 4-position of the pyrazole ring provides a reactive site for the synthesis of various derivatives, such as Schiff bases and hydrazones, which have been shown to possess potent antimicrobial properties. The biological activity of these derivatives is often attributed to their ability to interfere with microbial metabolic pathways or cell wall synthesis.
Anti-inflammatory Activity
Many pyrazole-containing compounds have demonstrated potent anti-inflammatory effects. Some commercially available non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core. The anti-inflammatory mechanism of these compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
The potential anti-inflammatory signaling pathway that derivatives of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde might modulate is depicted below.
Caption: Inhibition of the COX pathway by pyrazole derivatives.
Safety and Handling
Based on available information, 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde should be handled in accordance with good laboratory practices. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Ensure adequate ventilation in the handling area. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic compound with a well-defined set of physicochemical properties. Its synthesis is readily achievable through established methods like the Vilsmeier-Haack reaction. While direct biological data for this specific molecule is not extensively available, its structural similarity to other biologically active pyrazoles suggests significant potential as a scaffold in the development of new therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory drug discovery. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
